Stereochemical Inversion Abolishes Pepsin Inhibition
The (3S,4R)-diastereomer of statine, when incorporated into the N-(acetyl-L-valyl-L-valyl)-statine tripeptide scaffold, exhibits no detectable inhibition of pepsin, whereas the corresponding (3S,4S)-diastereomer retains potent inhibitory activity [1]. This demonstrates that the (3S,4R)-configuration at the C4 amino group is incompatible with productive binding to the aspartic protease active site, making this compound essential as a stereochemical control and for establishing SAR boundaries [2].
| Evidence Dimension | Pepsin inhibition activity (qualitative) |
|---|---|
| Target Compound Data | No inhibition detected |
| Comparator Or Baseline | (3S,4S)-diastereomer (natural statine) - Active inhibition |
| Quantified Difference | Complete loss of inhibitory function (qualitative: active vs. inactive) |
| Conditions | In vitro pepsin proteolysis assay; N-(acetyl-L-valyl-L-valyl)-(3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid (compound 15b) and its (3S,4S)-counterpart (compound 15a) synthesized via azide coupling and tested against pepsin |
Why This Matters
This complete loss of function establishes the (3S,4R)-compound as a crucial negative control and stereochemical probe, enabling researchers to validate the stereospecificity of their assays and confirm that observed activity is due to the correct chiral configuration.
- [1] Kinoshita M, Hagiwara A, Aburaki S. Synthesis of (3S, 4S)- and (3S, 4R)-4-Amino-3-hydroxy-6-methylheptanoic Acid, and Their N-(Acetyl-L-valyl-L-valyl) Derivatives. Bull Chem Soc Jpn. 1975;48(2):570-575. doi:10.1246/bcsj.48.570 View Source
- [2] Kinoshita M, Aburaki S, Hagiwara A, Imai J. Synthetic and enzyme inhibition studies of pepstatin analogs containing hydroxyethylene and ketomethylene dipeptide isosteres. J Med Chem. 1987;30(2):374-383. doi:10.1021/jm00385a020 View Source
